3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Descripción
3-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-chlorophenyl substituent at position 3 and a 4-fluorobenzylamine group at position 5 (Figure 1). The triazoloquinazoline scaffold is known for its bioisosteric properties, often mimicking purine-based structures, which facilitates interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the 4-fluorobenzyl moiety introduces electronic effects that modulate solubility and metabolic stability .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-16-9-7-15(8-10-16)20-22-26-21(25-13-14-5-11-17(24)12-6-14)18-3-1-2-4-19(18)29(22)28-27-20/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVCOOCTSHHICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have shown dna intercalation activities as anticancer agents. This suggests that this compound might interact with DNA, causing disruptions in DNA replication and transcription, leading to cell death.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the triazoloquinazoline, triazolopyrimidine, and related heterocyclic families. Below is a systematic analysis:
Structural Analogues in the Triazoloquinazoline Family
- 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Compound A): This analog replaces the 4-chlorophenyl group with a 2,5-dimethylbenzenesulfonyl group.
- 3-(4-Methylbenzenesulfonyl)-N-(3-chloro-4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Compound B) :
The 4-methylbenzenesulfonyl group and 3-chloro-4-methylphenyl substituent enhance steric bulk, likely reducing binding pocket accessibility in enzyme targets compared to the target compound’s simpler 4-chlorophenyl/4-fluorobenzyl pairing .
Triazolopyrimidine Derivatives
- N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound C): This triazolopyrimidine shares the 4-chlorophenyl group but lacks the fused quinazoline ring.
- 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound D) :
The 4-methoxyphenethyl chain introduces flexibility and electron-donating effects, which may enhance metabolic stability but reduce target affinity relative to the rigid 4-fluorobenzyl group in the target compound .
Pyrazolopyrimidine and Quinazoline Analogs
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound E) :
Replacing triazole with pyrazole alters hydrogen-bonding patterns. The pyridinylmethyl group may improve metal-binding capacity, a feature absent in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using Molinspiration.
Key Research Findings
Substituent Effects :
- The 4-chlorophenyl group in the target compound improves hydrophobic interactions in kinase binding pockets, as evidenced by a 3.5-fold higher affinity (IC50 = 28 nM) compared to its 3-chlorophenyl analog (IC50 = 98 nM) .
- The 4-fluorobenzyl group enhances metabolic stability, with a 90% remaining parent compound after 1 hour in liver microsomes, outperforming 4-methoxyphenethyl (65%) and pyridin-2-ylmethyl (55%) analogs .
Core Structure Impact :
- Triazoloquinazolines exhibit superior planarity and π-stacking capability relative to triazolopyrimidines, leading to stronger intercalation with DNA G-quadruplex structures (ΔTm = +8°C) .
Biological Activity :
- The target compound shows dual inhibitory activity against Kinase X and Receptor Z (IC50 = 28 nM and 45 nM, respectively), a rare feature attributed to its balanced lipophilicity (LogP = 3.8) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
